molecular formula C12H15BrN4O4 B12360773 1H-Purine-1-acetic acid, 8-bromo-2,3,6,7-tetrahydro-7-methyl-2,6-dioxo-, 1,1-dimethylethyl ester

1H-Purine-1-acetic acid, 8-bromo-2,3,6,7-tetrahydro-7-methyl-2,6-dioxo-, 1,1-dimethylethyl ester

Cat. No.: B12360773
M. Wt: 359.18 g/mol
InChI Key: UPOVBDLMVJMXLU-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1H-Purine-1-acetic acid, 8-bromo-2,3,6,7-tetrahydro-7-methyl-2,6-dioxo-, 1,1-dimethylethyl ester involves several steps. One common method includes the bromination of a purine derivative followed by esterification. The reaction conditions typically involve the use of N-bromosuccinimide (NBS) as a brominating agent .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include NBS for bromination and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1H-Purine-1-acetic acid, 8-bromo-2,3,6,7-tetrahydro-7-methyl-2,6-dioxo-, 1,1-dimethylethyl ester has several applications in scientific research:

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but its reactivity suggests it may interact with nucleophilic sites in proteins and other biomolecules .

Comparison with Similar Compounds

Properties

Molecular Formula

C12H15BrN4O4

Molecular Weight

359.18 g/mol

IUPAC Name

tert-butyl 2-(8-bromo-7-methyl-2,6-dioxo-5H-purin-1-yl)acetate

InChI

InChI=1S/C12H15BrN4O4/c1-12(2,3)21-6(18)5-17-9(19)7-8(15-11(17)20)14-10(13)16(7)4/h7H,5H2,1-4H3

InChI Key

UPOVBDLMVJMXLU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CN1C(=O)C2C(=NC1=O)N=C(N2C)Br

Origin of Product

United States

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